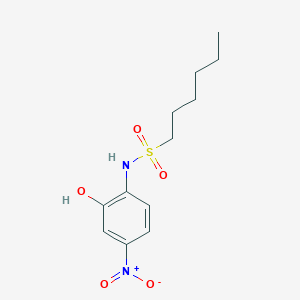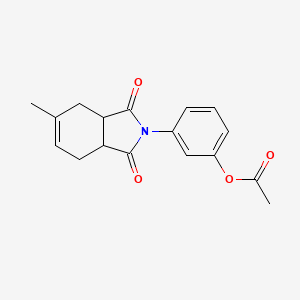![molecular formula C24H17BrN4O2S B3834112 4-bromo-N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B3834112.png)
4-bromo-N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide
説明
4-bromo-N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its unique properties and mechanism of action, making it a promising candidate for further research.
作用機序
The mechanism of action of 4-bromo-N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide is complex and involves several pathways. The compound has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and topoisomerase II, leading to cell death. Additionally, the compound has been shown to modulate the activity of G protein-coupled receptors, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects:
4-bromo-N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, the compound has been shown to modulate the activity of various enzymes, leading to the inhibition of cell growth. The compound has also been shown to modulate the activity of G protein-coupled receptors, leading to the activation of various signaling pathways.
実験室実験の利点と制限
4-bromo-N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide has several advantages and limitations for lab experiments. The compound has potent cytotoxic effects on cancer cells, making it a promising candidate for cancer therapy. Additionally, the compound has been shown to modulate the activity of G protein-coupled receptors, making it a potential candidate for the treatment of neurological disorders. However, the compound is complex to synthesize and requires expertise in organic chemistry. Additionally, the compound has limitations in terms of its solubility and stability, making it challenging to work with in lab experiments.
将来の方向性
There are several future directions for research on 4-bromo-N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide. One potential direction is the development of analogs of the compound with improved solubility and stability. Additionally, further research is needed to elucidate the mechanism of action of the compound and its potential applications in various fields, including cancer therapy and neuroscience. Finally, research is needed to explore the potential side effects of the compound and its safety profile in humans.
Conclusion:
In conclusion, 4-bromo-N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide is a promising compound with potential applications in various fields, including cancer research and neuroscience. The compound has unique properties and a complex mechanism of action, making it a promising candidate for further research. However, further research is needed to elucidate the full potential of the compound and its safety profile in humans.
科学的研究の応用
4-bromo-N-[3-(1-naphthylamino)-2-quinoxalinyl]benzenesulfonamide has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including cancer research, neuroscience, and drug discovery. The compound has been shown to have potent cytotoxic effects on cancer cells, making it a promising candidate for cancer therapy. Additionally, the compound has been shown to modulate the activity of G protein-coupled receptors, making it a potential candidate for the treatment of neurological disorders.
特性
IUPAC Name |
4-bromo-N-[3-(naphthalen-1-ylamino)quinoxalin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O2S/c25-17-12-14-18(15-13-17)32(30,31)29-24-23(27-21-9-3-4-10-22(21)28-24)26-20-11-5-7-16-6-1-2-8-19(16)20/h1-15H,(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFSWAQROOMZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[3-(naphthalen-1-ylamino)quinoxalin-2-yl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9H-fluoren-9-one [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3834057.png)
![3-(3-nitrophenyl)-1-[4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B3834068.png)
![methyl (4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3834070.png)

![4,10-di-1H-tetrazol-5-yl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B3834084.png)
![2,2'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)bis(3-methylbutanoic acid)](/img/structure/B3834085.png)

![N-(2-methoxy-5-methylphenyl)-2-[5-(1-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]acetamide](/img/structure/B3834089.png)
![N-[4-({[3-(butylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3834101.png)
![1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B3834114.png)
![6-[({4-[(methoxycarbonyl)amino]phenyl}sulfonyl)amino]hexanoic acid](/img/structure/B3834122.png)
